Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone
Brand Name: Vulcanchem
CAS No.: 1029104-30-0
VCID: VC13285351
InChI: InChI=1S/C19H21NO2S2/c1-14-10-12-15(13-11-14)24(21,22)18(20-5)16-8-6-7-9-17(16)23-19(2,3)4/h6-13,18H,1-4H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2SC(C)(C)C)[N+]#[C-]
Molecular Formula: C19H21NO2S2
Molecular Weight: 359.5 g/mol

Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone

CAS No.: 1029104-30-0

Cat. No.: VC13285351

Molecular Formula: C19H21NO2S2

Molecular Weight: 359.5 g/mol

* For research use only. Not for human or veterinary use.

Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone - 1029104-30-0

Specification

CAS No. 1029104-30-0
Molecular Formula C19H21NO2S2
Molecular Weight 359.5 g/mol
IUPAC Name 1-tert-butylsulfanyl-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Standard InChI InChI=1S/C19H21NO2S2/c1-14-10-12-15(13-11-14)24(21,22)18(20-5)16-8-6-7-9-17(16)23-19(2,3)4/h6-13,18H,1-4H3
Standard InChI Key VQVZNHJPGJZCGI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2SC(C)(C)C)[N+]#[C-]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2SC(C)(C)C)[N+]#[C-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central sulfone group (SO2\text{SO}_{2}) bonded to a methyl-substituted phenyl ring and an isocyanide (NC-\text{NC}) functional group. The tert-butylsulfanyl moiety (SC(CH3)3-\text{S}-\text{C}(\text{CH}_{3})_{3}) attached to the adjacent phenyl ring introduces steric bulk and electron-donating effects, influencing both stability and reactivity . Key structural attributes include:

  • Molecular Formula: C19H21NO2S2\text{C}_{19}\text{H}_{21}\text{NO}_{2}\text{S}_{2}

  • Molecular Weight: 359.51 g/mol

  • SMILES Notation: \text{CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2SC(C)(C)C)[N+]#[C-]}

Spectroscopic and Computational Data

  • XLogP3: 4.5 (indicating moderate lipophilicity)

  • Hydrogen Bond Acceptors: 4

  • Rotatable Bonds: 5 (contributing to conformational flexibility)

  • Topological Polar Surface Area: 42.5 Ų

The tert-butyl group enhances solubility in non-polar solvents, while the sulfone group introduces polarity, enabling dual-phase reactivity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone typically involves multi-step reactions:

  • Sulfonation: Introduction of the sulfone group via oxidation of a sulfide precursor.

  • Isocyanide Formation: Reaction of a primary amine with phosgene or chloroformate derivatives to generate the isocyanide functionality .

A representative route involves:

R-SH+ClSO3HR-SO3HoxidationR-SO2ClamineR-SO2NC\text{R-SH} + \text{ClSO}_{3}\text{H} \rightarrow \text{R-SO}_{3}\text{H} \xrightarrow{\text{oxidation}} \text{R-SO}_{2}\text{Cl} \xrightarrow{\text{amine}} \text{R-SO}_{2}-\text{NC}

Exact protocols remain proprietary, but intermediates such as 2-tert-butylsulfanylphenyl methanesulfonyl chloride have been identified .

Industrial-Scale Considerations

Large-scale production requires stringent control over phosgene handling due to its toxicity. Alternatives like carbamate-based isocyanide generation are under investigation to improve safety .

Reactivity and Functional Applications

Isocyanide-Driven Reactions

The isocyanide group participates in multicomponent reactions (MCRs), such as:

  • Ugi Reaction: Forms peptidomimetics via coupling with amines, aldehydes, and carboxylic acids.

  • Passerini Reaction: Generates α-acyloxy amides .

These reactions are pivotal in combinatorial chemistry for drug discovery .

Sulfone-Mediated Transformations

The sulfone group acts as a stabilizing moiety in nucleophilic substitutions, enabling:

  • Suzuki-Miyaura Couplings: For biaryl synthesis.

  • Michael Additions: With α,β-unsaturated carbonyls .

Comparative Analysis with Structural Analogues

Compound NameMolecular FormulaKey FeaturesDistinguishing Attributes
Isocyano(4-methylphenyl)sulfonylmethylthiopheneC14H12NO2S2\text{C}_{14}\text{H}_{12}\text{NO}_{2}\text{S}_{2}Thiophene ringLacks tert-butyl group; reduced steric bulk
Isocyano(2-methylphenyl)methylsulfoneC10H11NO2S\text{C}_{10}\text{H}_{11}\text{NO}_{2}\text{S}Simpler aromatic systemAbsence of sulfur-containing substituents
3-Isocyano[(4-methylphenyl)sulfonyl]methylthiopheneC13H11NO2S2\text{C}_{13}\text{H}_{11}\text{NO}_{2}\text{S}_{2}Thiophene and sulfoneVaried ring substitution pattern

The tert-butylsulfanyl group in Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone confers enhanced thermal stability and unique steric effects, making it advantageous in catalysis .

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